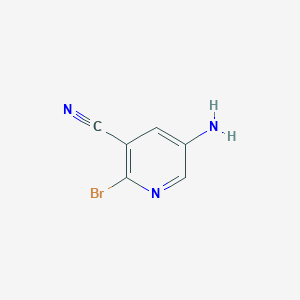

5-Amino-2-bromonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position of the pyridine ring. This compound is known for its applications in pharmaceutical and chemical research as an intermediate in the synthesis of various drugs and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. One common method includes dissolving 2-aminonicotinonitrile in acetic acid (HOAc) and adding sodium carbonate (Na2CO3) as a base. Bromine (Br2) is then added dropwise to the mixture, which is stirred at room temperature for several hours. The reaction yields this compound as a solid product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the addition of reagents and maintain reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include various substituted pyridines.

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives with reduced functional groups.

Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-Amino-2-bromonicotinonitrile is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: As a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory pathways.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromonicotinonitrile depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and bromine groups allows for specific binding interactions and electronic effects that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-bromopyridine

- 2-Amino-5-bromoisonicotinonitrile

- 2-Amino-5-bromonicotinamide

- 2-Amino-5-bromo-4-chloropyridine

Uniqueness

5-Amino-2-bromonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive molecules where precise control over reactivity and binding interactions is required .

Biological Activity

5-Amino-2-bromonicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₄BrN₃

- Molecular Weight : 200.01 g/mol

- Structural Features : The compound contains an amino group at the 5-position and a bromine atom at the 2-position of the pyridine ring, along with a nitrile group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as:

- Anticancer Agent : Studies suggest it may inhibit specific enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Preliminary findings indicate potential effectiveness against certain pathogens.

- Insecticidal Activity : It has been explored as a molluscicide, demonstrating efficacy against land snails.

The mechanism of action for this compound involves interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their activity.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloronicotinonitrile | Lacks amino group at the 5-position | Simpler structure; less reactivity |

| 5-Amino-2-chloronicotinonitrile | Contains chlorine instead of bromine | Different halogen may alter reactivity |

| 5-Amino-2-chloropyridine | Lacks nitrile group | Different functional group impacts properties |

| 4-Amino-2-chloronicotinonitrile | Amino group at the 4-position | Positioning affects biological activity |

| 5-Amino-2-chloro-6-methylnicotinonitrile | Contains methyl group at the 6-position | Additional methyl group may enhance lipophilicity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are notable findings:

-

Anticancer Activity :

- A study published in Molecules demonstrated that derivatives of bromonicotinonitriles exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to enzyme inhibition related to cell proliferation pathways.

-

Antimicrobial Effects :

- Research indicated that this compound showed promising results against specific bacterial strains. In vitro assays revealed a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent.

-

Insecticidal Properties :

- A study focusing on molluscicidal activity highlighted that this compound effectively reduced snail populations in controlled environments. The study suggested that its mode of action involves disrupting normal physiological functions in target organisms.

Properties

Molecular Formula |

C6H4BrN3 |

|---|---|

Molecular Weight |

198.02 g/mol |

IUPAC Name |

5-amino-2-bromopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H4BrN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |

InChI Key |

HDSHUJLPEZMDHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.